4'-Methoxy-7-isoflavanol

Description

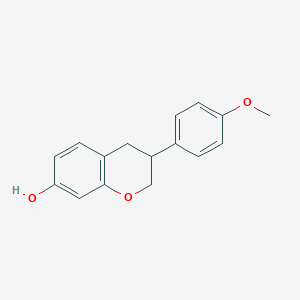

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRFNXQLWQOWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909290 | |

| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10499-17-9 | |

| Record name | 4'-O-Methyl equol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Studies

Botanical Sources and Distribution

The distribution of isoflavonoids is predominantly concentrated within the plant kingdom, with certain families being particularly rich sources.

Isoflavonoids are characteristic secondary metabolites of the Leguminosae (Fabaceae) family. While a wide array of isoflavonoids has been identified from various leguminous species, specific documentation citing the isolation of 4'-Methoxy-7-isoflavanol from Gueldenstaedtia delavayi Franch is not prevalent in readily available scientific literature. General studies on related isoflavones, however, point to the rich and diverse isoflavonoid (B1168493) profile of many plants within this family.

Isoflavonoids can undergo metabolic transformations in biological systems, including plants and microbes. The biosynthesis of methoxylated flavonoids involves a series of enzymatic steps that modify a basic flavonoid skeleton. For instance, the formation of methoxy (B1213986) groups is a common metabolic process that can alter the biological activity of the parent compound. It is plausible that this compound could arise as a metabolite from a precursor isoflavonoid through such enzymatic action within a plant or through biotransformation by microorganisms. Fungi, for example, are known to metabolize isoflavones into various hydroxylated and methoxylated derivatives.

In nature, isoflavonoids rarely occur in isolation. They are typically found as part of a complex mixture of related compounds. For example, plants often contain a variety of isoflavones, isoflavanones, and isoflavanols, which may be glycosylated or methoxylated. The co-occurrence of these compounds is a reflection of the shared biosynthetic pathways from which they are derived. Therefore, it is highly probable that in any botanical source containing this compound, it would be accompanied by other structurally similar isoflavonoids.

Methodologies for Isolation from Biological Matrices

The separation and purification of individual isoflavonoids from complex plant extracts require a combination of chromatographic and spectroscopic techniques.

The isolation of isoflavonoids from plant material typically begins with the extraction of the dried and powdered plant parts with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol. The crude extracts are then subjected to various chromatographic techniques to separate the individual components.

Column chromatography is a fundamental and widely used method for the purification of natural products. researchgate.net For the separation of isoflavonoids, silica gel is a common stationary phase, with elution being carried out using a gradient of solvents, typically mixtures of non-polar and polar solvents like hexane-ethyl acetate or chloroform-methanol. up.ac.za The polarity of the solvent system is gradually increased to elute compounds with increasing polarity. up.ac.za Fractions collected from the column are monitored by thin-layer chromatography (TLC), and those with similar profiles are combined and may be subjected to further purification steps, such as preparative TLC or Sephadex column chromatography, to yield the pure compound. up.ac.zaresearchgate.net

Table 1: General Chromatographic Techniques for Isoflavonoid Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial separation of crude extract |

| Preparative TLC | Silica Gel GF254 | Chloroform-Methanol mixtures | Finer purification of semi-pure fractions |

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's framework, functional groups, and stereochemistry.

The primary methods used for the structural elucidation of isoflavonoids include:

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophoric system of the molecule, which is characteristic of the flavonoid skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for determining the complete structure. They provide information on the number and types of protons and carbons, as well as their connectivity. Advanced 2D-NMR techniques (like COSY, HSQC, and HMBC) are used to establish the final, unambiguous structure of the molecule. mdpi.com

Table 2: Spectroscopic Data for a Hypothetical this compound (Note: This table is illustrative as specific experimental data for this compound is not widely available. The values are based on characteristic shifts for similar isoflavonoid structures.)

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H-NMR | Aromatic protons, methoxy signal (~δ 3.8 ppm), signals for the heterocyclic ring protons | Confirms the isoflavonoid skeleton and the presence and position of the methoxy group. |

| ¹³C-NMR | Carbon signals for the aromatic rings, the heterocyclic ring, and the methoxy group (~δ 55-56 ppm) | Provides the carbon framework of the molecule. |

| Mass Spec (EI-MS) | Molecular ion peak (M⁺) | Determines the molecular weight. |

| IR (KBr, cm⁻¹) | Bands around 3400 (O-H), 1640 (C=O, if isoflavone (B191592) precursor), 1000-1300 (C-O) | Identifies key functional groups. |

Biosynthetic Pathways and Metabolic Transformations

Endogenous Biosynthesis in Plants

The formation of 4'-Methoxy-7-isoflavanol, also known as 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI), is a multi-step process that begins with primary metabolites and proceeds through a series of intermediate isoflavonoid (B1168493) structures. This pathway is particularly significant in leguminous plants, where the resulting compounds often function as phytoalexins, contributing to plant defense mechanisms. encyclopedia.pubfrontiersin.orgnih.gov

The biosynthesis of all isoflavonoids originates from the general phenylpropanoid pathway. mdpi.comfrontiersin.org The initial precursor is the amino acid L-phenylalanine, which is converted into p-coumaroyl-CoA. nih.govfrontiersin.orgresearchgate.net Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. encyclopedia.pubfrontiersin.org

In many leguminous plants, CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin (B1662430). encyclopedia.pubresearchgate.net Chalcone isomerase (CHI) then converts isoliquiritigenin into the flavanone (B1672756) (2S)-liquiritigenin (4',7-dihydroxyflavanone), which serves as a critical branch point and the direct precursor for the isoflavonoid pathway leading to this compound. encyclopedia.puboup.comoup.com

From liquiritigenin (B1674857), the pathway to this compound involves several key intermediate structures:

2,7,4'-Trihydroxyisoflavanone : Formed from liquiritigenin by the action of isoflavone (B191592) synthase. oup.comnih.gov

2,7-Dihydroxy-4'-methoxyisoflavanone : The result of methylation of the 4'-hydroxyl group of 2,7,4'-trihydroxyisoflavanone. oup.comnih.gov

Formononetin (B1673546) : An isoflavone produced by the dehydration of 2,7-dihydroxy-4'-methoxyisoflavanone. encyclopedia.puboup.com It is a central intermediate in the biosynthesis of many 4'-O-methylated isoflavonoids. nih.gov

2'-Hydroxyformononetin (2',7-dihydroxy-4'-methoxyisoflavone) : Generated through the hydroxylation of formononetin. encyclopedia.pub

Vestitone (B1219705) : An isoflavanone (B1217009) formed by the reduction of 2'-hydroxyformononetin. encyclopedia.pubfrontiersin.org

7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) : The target compound, produced by the reduction of vestitone. encyclopedia.pubresearchgate.netresearchgate.net

The conversion of precursor compounds into this compound and its downstream products is orchestrated by a series of specific enzymes. These catalysts ensure the precise molecular rearrangements, methylations, reductions, and dehydrations required to build the complex isoflavonoid and pterocarpan (B192222) skeletons.

Isoflavone Synthase (IFS) is a key enzyme that commits flavanones to the isoflavonoid pathway. frontiersin.orgbioscipublisher.com It is a cytochrome P450-dependent monooxygenase (CYP93C family) that catalyzes an unusual aryl migration reaction, shifting the B-ring from position 2 to position 3 of the flavanone C-ring. encyclopedia.puboup.comnih.gov In this specific pathway, IFS converts liquiritigenin into the unstable intermediate (2R,3S)-2,7,4'-trihydroxyisoflavanone. encyclopedia.puboup.comnih.gov While IFS can act on naringenin (B18129) in some species, it shows a strong preference for liquiritigenin in many legumes like Lotus japonicus. encyclopedia.pub

Methylation is a crucial modification step in the biosynthesis of many bioactive isoflavonoids. The enzyme S-adenosyl-L-methionine:2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) is responsible for the methylation step leading to formononetin and its derivatives. nih.govwikipedia.org HI4'OMT specifically transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of 2,7,4'-trihydroxyisoflavanone. oup.comnih.gov

This reaction yields 2,7-dihydroxy-4'-methoxyisoflavanone. nih.govnih.gov This methylation of the unstable isoflavanone intermediate is a critical control point; it effectively prevents the intermediate from being dehydrated to daidzein (B1669772), thereby channeling metabolic flux towards the biosynthesis of 4'-O-methylated isoflavonoids like formononetin and the phytoalexin medicarpin (B1676140). oup.comnih.govresearchgate.net The subsequent dehydration of this methylated product by HID yields formononetin. oup.com

The formation of the isoflavanol structure from an isoflavone requires specific reductase enzymes. The pathway from formononetin proceeds via two key reductions. First, formononetin is hydroxylated by isoflavone 2'-hydroxylase (I2'H) to produce 2'-hydroxyformononetin, which is then reduced by isoflavone reductase (IFR) to yield the isoflavanone vestitone. encyclopedia.pubfrontiersin.orgnih.gov

The final step in the synthesis of this compound is catalyzed by Vestitone Reductase (VR) . This enzyme mediates the NADPH-dependent reduction of (-)-vestitone to produce 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). encyclopedia.pubresearchgate.netnih.gov Vestitone reductase demonstrates stereospecificity, acting on (3R)-vestitone to form the isoflavanol. researchgate.net The product, 7,2'-dihydroxy-4'-methoxyisoflavanol, is the immediate precursor for the formation of pterocarpan phytoalexins. researchgate.netnih.gov

Following its synthesis, this compound (DMI) can be further metabolized into more complex structures, notably pterocarpans. This transformation is catalyzed by 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase (DMID) , an enzyme also known as pterocarpan synthase (PTS). encyclopedia.pubfrontiersin.orgnih.govqmul.ac.uk

DMID catalyzes an intramolecular dehydration and cyclization of DMI, which involves the loss of the 4-hydroxyl group as water and the formation of a furan (B31954) ring fused to the chroman system, creating the characteristic tetracyclic pterocarpan skeleton. researchgate.netresearchgate.net The product of this reaction is the phytoalexin (-)-medicarpin. frontiersin.orgnih.gov In some plants like alfalfa, DMID and vestitone reductase are co-induced by elicitors and can form a loose physical association, suggesting metabolic channeling to efficiently convert vestitone to medicarpin. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and Downstream Products

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |

| Isoflavone Synthase | IFS | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone |

| 2-Hydroxyisoflavanone (B8725905) Dehydratase | HID | 2,7-Dihydroxy-4'-methoxyisoflavanone | Formononetin |

| 2,7,4'-Trihydroxyisoflavanone 4'-O-methyltransferase | HI4'OMT | 2,7,4'-Trihydroxyisoflavanone | 2,7-Dihydroxy-4'-methoxyisoflavanone |

| Isoflavone 2'-hydroxylase | I2'H | Formononetin | 2'-Hydroxyformononetin |

| Isoflavone Reductase | IFR | 2'-Hydroxyformononetin | Vestitone |

| Vestitone Reductase | VR | Vestitone | 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) |

| 7,2'-Dihydroxy-4'-methoxyisoflavanol Dehydratase (Pterocarpan Synthase) | DMID (PTS) | 7,2'-Dihydroxy-4'-methoxyisoflavanol (DMI) | (-)-Medicarpin |

Regulatory Mechanisms of Biosynthesis in Response to Environmental Cues

The biosynthesis of isoflavonoids, including the precursors to this compound, is intricately regulated by a variety of external environmental and internal developmental signals. nih.gov These regulatory mechanisms ensure that plants can respond effectively to both biotic and abiotic stresses by producing these defensive compounds, known as phytoalexins. nih.govresearchgate.net

Environmental factors such as UV radiation, fungal or bacterial infection, and nutrient deficiencies (e.g., nitrogen and phosphorus) are potent inducers of isoflavonoid synthesis. nih.govresearchgate.net These stressors trigger a cascade of gene expression, activating key enzymes in the phenylpropanoid and isoflavonoid pathways. bioscipublisher.com For instance, exposure to UV-B radiation has been shown to significantly increase the accumulation of isoflavonoids like vestitol (B31614) and isoliquiritigenin in plants such as Lotus japonicus. uzhnu.edu.ua This response is linked to the induction of genes for enzymes like isoflavone synthase (IFS), a critical enzyme that commits metabolites to the isoflavonoid pathway. uzhnu.edu.uafrontiersin.org

Hormonal signals within the plant also play a crucial role. nih.gov Phytohormones are signaling molecules involved in defense responses to environmental cues. frontiersin.org Salicylic (B10762653) acid (SA) and methyl jasmonate (MJ), for example, are known elicitors of isoflavonoid biosynthesis. frontiersin.org Studies have shown that the application of salicylic acid can lead to a significant increase in the expression of IFS genes and a corresponding rise in isoflavonoid content. frontiersin.org Conversely, hormones like auxins and abscisic acid (ABA) generally act as negative regulators, suppressing the production of phytoalexins. nih.govchiro.org

The regulation is highly complex and can depend on the specific plant-pathogen interaction. nih.gov For example, while some phytoalexin pathways are independent of jasmonic acid, others require it for full activation in response to certain fungal pathogens. nih.govchiro.org This intricate network of regulation allows plants to fine-tune their chemical defenses, producing compounds like this compound and its relatives precisely when and where they are needed.

Table 1: Environmental and Hormonal Regulation of Isoflavonoid Biosynthesis

| Regulatory Factor | Type | Effect on Isoflavonoid Biosynthesis | Key Enzymes/Genes Affected | Reference(s) |

|---|---|---|---|---|

| Biotic Stress | Environmental | Induction | Chalcone Synthase (CHS), Isoflavone Synthase (IFS) | nih.gov, frontiersin.org |

| (e.g., Fungal Infection) | ||||

| Abiotic Stress | Environmental | Induction | Isoflavone Synthase (IFS), Pterocarpan Reductase | nih.gov, researchgate.net, uzhnu.edu.ua |

| (e.g., UV Radiation, Nutrient Deficiency) | ||||

| Light | Environmental | Induction | Chalcone Synthase (CHS), Isoflavone Synthase (IFS) | bioscipublisher.com |

| Salicylic Acid (SA) | Hormonal | Induction | Isoflavone Synthase (IFS), Chalcone Synthase (CHS) | frontiersin.org |

| Methyl Jasmonate (MJ) | Hormonal | Induction | Isoflavone Synthase (IFS), Chalcone Synthase (CHS) | frontiersin.org |

| Auxins | Hormonal | Suppression | General Phytoalexin Pathways | nih.gov, chiro.org |

| Abscisic Acid (ABA) | Hormonal | Suppression | General Phytoalexin Pathways | nih.gov, chiro.org |

Microbiota-Mediated Metabolic Transformations

Once ingested, isoflavonoids undergo significant metabolic transformations mediated by the gut microbiota. frontiersin.orgunimore.it These microbial conversions are critical as they can substantially alter the bioavailability and biological activity of the parent compounds. researchgate.net

Isoflavones in food sources are often present as glycosides, such as daidzin. mdpi.com In the intestine, bacterial β-glucosidases hydrolyze these glycosides to release the aglycones, for instance, daidzein. frontiersin.orgresearchgate.net This initial step is crucial for subsequent metabolic reactions.

The released daidzein serves as a substrate for further bacterial metabolism, leading to a variety of metabolites. nih.gov The metabolic fate of daidzein varies significantly among individuals, largely due to differences in the composition of their gut microbiota. nih.govnih.gov Two major pathways for daidzein catabolism have been identified: one leads to the production of equol (B1671563), and the other to O-desmethylangolensin (O-DMA). unimore.it

The formation of equol from daidzein is a multi-step reduction process carried out by specific intestinal bacteria. mdpi.com The pathway involves the intermediates dihydrodaidzein (B191008) and tetrahydrodaidzein. mdpi.commdpi.com While the direct microbial production of 4'-O-Methyl equol is not as extensively documented as that of equol, the formation of equol itself is a key transformation. Equol is noted for being more bioavailable and possessing greater biological activity than its precursor, daidzein. mdpi.commdpi.com The ability to produce equol is not universal; only about 30-50% of the human population hosts the necessary gut bacteria for this conversion. nih.gov

The enzymes produced by gut bacteria exhibit varying degrees of substrate specificity in the bioconversion of isoflavonoids. jst.go.jp Some bacterial strains possess enzymes with broad specificity, capable of metabolizing a range of flavonoid structures, while others are highly specific to certain substrates or reaction types. jmb.or.krnih.gov

For example, Bacillus subtilis Roh-1, isolated from fermented soybean paste, has demonstrated the ability to perform multiple modifications on daidzein, converting it into various ortho-dihydroxyisoflavones and glycitein. nih.gov This indicates a broad substrate capacity. In contrast, some bacterial species show distinct specificities. Studies on Dorea sp. MRG-IFC3 revealed two different enzyme systems for metabolizing flavonoid C-glycosides and O-glycosides, with the enzyme for puerarin (B1673276) (a C-glycoside) being highly specific. jmb.or.kr

Interconversion with Related Phytoalexins and Isoflavonoids

In plants, this compound is part of a complex metabolic network, or "metabolic grid," where it can be interconverted with other related isoflavonoids and phytoalexins. semanticscholar.org These transformations are catalyzed by a series of enzymes that modify the core isoflavonoid structure.

The biosynthesis of many isoflavonoid phytoalexins proceeds through the central intermediate formononetin (7-hydroxy-4'-methoxyisoflavone). mdpi.comencyclopedia.pub Formononetin can be converted by the enzyme isoflavone 2'-hydroxylase (I2'H) to 2',7-dihydroxy-4'-methoxyisoflavone. semanticscholar.orgencyclopedia.pub This product is then reduced by isoflavone reductase (IFR) to yield vestitone. encyclopedia.pub Vestitone reductase (VR) further reduces vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI), a compound structurally very similar to this compound and a direct precursor to the pterocarpan phytoalexin medicarpin. researchgate.net

The production of medicarpin from DMI is catalyzed by pterocarpan synthase (PTS). semanticscholar.org This demonstrates a direct biosynthetic link between an isoflavanol and a pterocarpan phytoalexin. The various enzymatic steps—hydroxylation, methylation, reduction, and cyclization—allow for the creation of a diverse array of isoflavonoid structures from a few key precursors. clockss.org This metabolic plasticity enables plants to produce a range of defensive compounds tailored to specific threats. For example, in alfalfa, the 4'-O-methylation step is a prerequisite for the biosynthesis of the pterocarpan phytoalexin medicarpin, and manipulating the enzyme responsible (isoflavone O-methyltransferase) can alter the plant's resistance to fungal pathogens. semanticscholar.org

Chemical Synthesis and Derivatization Strategies

Methodologies for the Total Synthesis of 4'-Methoxy-7-isoflavanol

The total synthesis of this compound can be achieved through several strategic approaches, primarily revolving around the construction of the core isoflavan (B600510) skeleton. A common and effective method involves the synthesis of a flavanone (B1672756) intermediate, which is subsequently reduced to the desired isoflavanol.

A key precursor in this synthetic route is the chalcone (B49325), 2',4'-dihydroxy-4-methoxychalcone. This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde (anisaldehyde) in the presence of a base catalyst such as aqueous potassium hydroxide (KOH) in ethanol researchgate.net.

The resulting chalcone then undergoes a cyclization reaction to form the flavanone, 7-hydroxy-4'-methoxyflavanone. This transformation is an intramolecular Michael addition, which can be catalyzed by an acid, such as sulfuric acid, in ethanol researchgate.net.

Finally, the 7-hydroxy-4'-methoxyflavanone is reduced to yield (±)-4'-Methoxy-7-isoflavanol. This reduction can be accomplished using various reducing agents, with sodium borohydride (NaBH4) being a common choice for the reduction of the ketone functionality at the C4 position to a hydroxyl group.

An alternative and widely utilized approach for the synthesis of isoflavonoids is the deoxybenzoin route rsc.org. This method involves the preparation of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the isoflavone (B191592). Subsequent reduction of the isoflavone would yield the isoflavanol.

Table 1: Key Reactions in the Total Synthesis of (±)-4'-Methoxy-7-isoflavanol

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2,4-dihydroxyacetophenone, 4-methoxybenzaldehyde | aq. KOH, Ethanol | 2',4'-dihydroxy-4-methoxychalcone |

| 2 | Intramolecular Michael Addition | 2',4'-dihydroxy-4-methoxychalcone | H₂SO₄, Ethanol | 7-hydroxy-4'-methoxyflavanone |

Synthetic Approaches to Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, aiming to enhance its biological efficacy or to probe its mechanism of action. These synthetic strategies focus on modifying the isoflavan skeleton and manipulating the substituent groups.

Modification of the isoflavan skeleton can involve the introduction of different heterocyclic rings in place of the B-ring or alterations to the A- and C-rings. For instance, analogues have been synthesized where the B-ring is replaced with other aromatic or heterocyclic systems to explore the impact of this part of the molecule on biological activity nih.gov.

Furthermore, modifications can be made to the A-ring of the isoflavan structure. Synthetic strategies may involve starting with differently substituted resorcinol derivatives to introduce various functional groups on the A-ring jmchemsci.com.

The introduction and manipulation of methoxy (B1213986) and hydroxyl groups on the isoflavan skeleton are key for fine-tuning the molecule's properties. Selective methylation and demethylation reactions are commonly employed techniques.

For the introduction of methoxy groups, reagents like dimethyl sulfate or methyl iodide in the presence of a base are frequently used. Conversely, demethylation to yield hydroxyl groups can be achieved using reagents such as boron tribromide (BBr₃). The selective protection and deprotection of hydroxyl groups are often necessary to achieve regioselectivity in these transformations.

The synthesis of various hydroxylated and methoxylated flavanones and flavones, which are precursors to isoflavanols, has been extensively studied, providing a toolbox of methods for creating a diverse range of substituted isoflavanol analogues researchgate.net.

Stereoselective Synthesis of Isoflavanol Enantiomers

Given that many biological targets are chiral, the stereoselective synthesis of the individual enantiomers of this compound is of significant interest. Asymmetric synthesis aims to produce a single enantiomer, which can exhibit different biological activities compared to its mirror image or the racemic mixture.

One approach to achieving enantioselectivity is through the asymmetric reduction of the corresponding isoflavone. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Another powerful strategy involves the use of biocatalysis. Enzymes, such as dehydrogenases, can exhibit high enantioselectivity in the reduction of the isoflavone precursor to the desired isoflavanol enantiomer.

Furthermore, the synthesis can start from a chiral precursor, a strategy known as the chiral pool approach. By utilizing a starting material that is already enantiomerically pure, the chirality can be transferred through the synthetic sequence to the final product.

While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the literature, the general principles of asymmetric synthesis applied to flavonoids provide a clear pathway for achieving this goal.

Molecular and Cellular Investigations of Biological Activities in Vitro and Preclinical Studies

Estrogenic Activity Studies

The estrogenic activity of isoflavonoids is largely attributed to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ER), primarily ERα and ERβ. However, specific quantitative data on the direct binding affinity and receptor selectivity of 4'-Methoxy-7-isoflavanol are not extensively documented in the available scientific literature.

General structure-activity relationship studies of flavonoids and isoflavones provide insights into the potential estrogenic character of this compound. The presence and position of hydroxyl and methoxy (B1213986) groups on the isoflavonoid (B1168493) skeleton are critical determinants of ER binding affinity. For instance, studies on various flavonoids have underscored that hydroxylation at the 7-position is a key feature for estrogenic activity. While methoxylation can sometimes reduce binding affinity compared to a hydroxyl group, the 4'-methoxy substitution, as seen in the isoflavone (B191592) formononetin (B1673546), is common among phytoestrogens with known ER interaction. Research on synthetic isoflavones containing a 7-hydroxy group has shown low but discernible affinities for estrogen receptors, with a preference for ERα over ERβ nih.gov. The conversion of a methoxy group to a hydroxyl group via metabolism can also be a factor in the ultimate biological activity of methoxylated flavonoids.

The interaction of a ligand with an estrogen receptor typically initiates a cascade of cellular events, including the transcription of estrogen-responsive genes and the proliferation of estrogen-dependent cells. In vitro models, such as the human breast cancer cell lines MCF-7 (ER-positive) and T47D, are standard tools for evaluating these responses frontiersin.org.

While direct studies on this compound are limited, research on structurally similar compounds provides a framework for its potential effects. Estrogenic compounds typically induce the proliferation of MCF-7 cells, an effect that can be quantified and compared to that of 17β-estradiol researchgate.net. For example, the isoflavone genistein (B1671435) enhances the expression of reporter genes in MCF-7-ERE-Luc cells, and this effect is mediated through estrogen receptors researchgate.net. It has been suggested that flavonoids with 7-methoxy substituents can possess antiestrogenic and antiproliferative activities at high concentrations researchgate.netnih.gov. Therefore, it can be postulated that this compound might elicit estrogenic or antiestrogenic responses in such cell models, potentially influencing cell proliferation and the expression of estrogen-regulated genes. However, without direct experimental data, the precise nature and potency of these cellular responses remain speculative.

Antioxidant Potential and Mechanisms

The antioxidant properties of flavonoids are well-established, and these compounds can neutralize free radicals through various mechanisms. Research on secondary metabolites from Trifolium baccarinii has demonstrated that compounds structurally similar to this compound, such as 4,7,2′-trihydroxy-4′-methoxyisoflavanol, exhibit significant antioxidant and free radical scavenging activities nih.gov.

The primary mechanisms by which flavonoids exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) nih.gov. The presence of hydroxyl groups is crucial for this activity; however, methoxy groups also influence the molecule's antioxidant potential and lipophilicity mdpi.comnih.gov. The radical scavenging activity of methoxyphenols has been demonstrated against various radicals, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical nih.govnih.gov. Studies on 4,7,2′-trihydroxy-4′-methoxyisoflavanol showed notable scavenging of the DPPH radical, indicating its capacity to donate a hydrogen atom or electron to stabilize these reactive species nih.gov.

Table 1: DPPH Radical Scavenging Activity of a Structurally Similar Compound Data extracted from studies on 4,7,2′-trihydroxy-4′-methoxyisoflavanol nih.gov.

| Compound | Assay | Result (IC50 µg/mL) | Reference Compound (L-ascorbic acid) |

|---|---|---|---|

| 4,7,2′-trihydroxy-4′-methoxyisoflavanol | DPPH Radical Scavenging | 5.81 | 3.54 |

Beyond direct radical scavenging, this compound may contribute to the mitigation of oxidative stress within cellular environments. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Flavonoids can modulate cellular antioxidant defenses and signaling pathways. For instance, some flavonoids can influence the Nrf2/ARE pathway, a key regulator of cellular protection against oxidative stress nih.govnih.gov.

The compound 4,7,2′-trihydroxy-4′-methoxyisoflavanol, isolated from Trifolium baccarinii, was found to reduce the antioxidant defenses in bacterial cells, which contributed to its antibacterial mechanism nih.gov. While this reflects an interaction with cellular redox systems, the effect on mammalian cells could differ, potentially enhancing endogenous antioxidant capacity. In general, flavonoids can protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂), thereby improving cell viability mdpi.com. The presence of a methoxy group might enhance the lipophilicity of the isoflavanol, potentially facilitating its interaction with cellular membranes and intracellular targets to counteract oxidative damage mdpi.com.

Antimicrobial and Antifungal Research

Scientific investigations have identified isoflavonoids as a promising class of natural antimicrobial agents. A study on the secondary metabolites from the plant Trifolium baccarinii isolated 4,7,2′-trihydroxy-4′-methoxyisoflavanol, a compound closely related to this compound, and demonstrated its potent antimicrobial and antifungal properties nih.gov.

The compound was tested against a panel of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. It exhibited notable activity, particularly against Staphylococcus aureus and the fungal pathogen Cryptococcus neoformans nih.gov. The proposed mechanism for its antibacterial action involves a bacteriolytic effect, meaning it can induce the lysis or breakdown of bacterial cells. Furthermore, it was shown to diminish the antioxidant defenses within the bacterial cells, thereby increasing their susceptibility to oxidative damage nih.gov.

The structure of isoflavonoids, including the substitution patterns on their aromatic rings, plays a critical role in their antimicrobial efficacy. The presence of methoxy groups can enhance the lipophilic character of the molecule, which may facilitate its passage through the microbial cell membrane mdpi.com. The findings for 4,7,2′-trihydroxy-4′-methoxyisoflavanol suggest that this compound could be a valuable scaffold for developing new antimicrobial agents.

Table 2: Antimicrobial and Antifungal Activity of a Structurally Similar Isoflavanol Minimum Inhibitory Concentration (MIC) values for 4,7,2′-trihydroxy-4′-methoxyisoflavanol nih.gov.

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC25923) | Gram-positive Bacteria | 64 |

| Methicillin-resistant S. aureus (MRSA03) | Gram-positive Bacteria | 64 |

| Methicillin-resistant S. aureus (MRSA04) | Gram-positive Bacteria | 128 |

| Pseudomonas aeruginosa (ATCC27853) | Gram-negative Bacteria | 256 |

| Escherichia coli (S2(1)) | Gram-negative Bacteria | 256 |

| Candida albicans (ATCC10231) | Fungus | >256 |

| Cryptococcus neoformans (H99) | Fungus | 16 |

Antiproliferative and Cytotoxic Effects (In Vitro/Preclinical Cell Line Studies)

Methoxylated flavonoids have been investigated for their potential to inhibit the growth of various cancer cells. While specific data for this compound is not available, studies on analogous compounds like 4',7-dimethoxyflavanone have demonstrated significant antiproliferative effects. In human breast cancer MCF-7 cells, 4',7-dimethoxyflavanone inhibited cell proliferation with an IC50 value of 115.62 μM after 24 hours of treatment nih.gov. Similarly, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) has shown efficacy against MCF-7 cells researchgate.net.

The antiproliferative activity of flavonoids has been observed across various cancer cell lines, including those of the colon, breast, and prostate nih.govnih.gov. The presence and position of methoxy groups on the flavonoid skeleton can significantly influence this bioactivity, often by increasing the compound's lipophilicity and ability to cross cell membranes mdpi.com. However, the relationship between structure and antiproliferative effect is complex and can vary between different cancer cell types nih.gov.

Table 3: Antiproliferative Activity of Structurally Related Flavonoids on Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| 4',7-dimethoxyflavanone | Human breast cancer (MCF-7) | Antiproliferative | 115.62 μM nih.gov |

| 5-hydroxy 3′,4′,7-trimethoxyflavone | Human breast cancer (MCF-7) | Anti-proliferative | Not specified researchgate.net |

| Flavonoids (general screen) | Human colon cancer (Caco-2, HT-29) | Antiproliferative | EC50 values ranged from 39.7 to 203.6 µM nih.gov |

The cytotoxic effects of methoxylated flavonoids against cancer cells are often mediated through the induction of apoptosis, or programmed cell death. Treatment of MCF-7 cells with 4',7-dimethoxyflavanone at its IC50 concentration resulted in a significant increase in DNA fragmentation and cell cycle arrest at the G2/M phase, both of which are hallmarks of apoptosis nih.gov.

Further mechanistic studies on related compounds have elucidated the molecular pathways involved. For example, 5-hydroxy 3′,4′,7-trimethoxyflavone was found to induce apoptosis in MCF-7 cells by modulating the expression of key apoptotic regulatory proteins, leading to an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio researchgate.net. Another related compound, 5-hydroxy-7-methoxyflavone (HMF), was shown to induce apoptosis in human colon carcinoma cells by generating reactive oxygen species (ROS) nih.gov. This ROS production triggered mitochondrial membrane disruption, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death nih.gov. These findings suggest that methoxylated flavonoids can induce cancer cell death through multiple, often mitochondria-dependent, pathways.

Anti-inflammatory Properties (In Vitro Models)

Flavonoids and their derivatives are widely recognized for their anti-inflammatory properties. In vitro models, typically using lipopolysaccharide (LPS)-stimulated macrophages, are employed to study these effects nih.govresearchgate.net. A key indicator of inflammation in these models is the production of nitric oxide (NO), and various flavonoids have been shown to inhibit its synthesis researchgate.net.

The anti-inflammatory activity of flavanones is influenced by the substitution pattern of methoxy groups. For instance, derivatives with methoxy groups at the 3' and 4' positions have demonstrated potent inhibitory activity on nitrite production in LPS-stimulated macrophages researchgate.net. Methyl derivatives of flavanone (B1672756) have been shown to dose-dependently modulate the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 macrophage cells nih.govresearchgate.net. While direct studies on this compound are lacking, the consistent anti-inflammatory effects observed in structurally similar methoxylated flavonoids suggest a potential for this compound to modulate inflammatory pathways.

Table 4: Anti-inflammatory Effects of Structurally Related Flavanone Derivatives in Macrophage Models

| Compound | In Vitro Model | Key Effect |

|---|---|---|

| 3′,4′-Dimethoxyflavanone | LPS-stimulated macrophages | Potent inhibition of nitrite production researchgate.net |

| Methyl derivatives of flavanone | LPS-stimulated RAW264.7 cells | Dose-dependent modulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) nih.govresearchgate.net |

Modulation of Specific Enzymatic Pathways (In Vitro)

Research into this compound, also known as Vestitol (B31614), has identified its capacity to modulate several enzymatic pathways in vitro. A primary focus of these investigations has been its impact on enzymes involved in the inflammatory response.

Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7 and primary peritoneal macrophages) have demonstrated that Vestitol significantly reduces the production of nitric oxide (NO). nih.govnih.govmdpi.com This effect strongly indicates the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for generating large quantities of NO during inflammation. In one study, Vestitol at a concentration of 0.55 µM was found to lower NO release by 60-83%. nih.govmdpi.commdpi.com

In addition to its effects on iNOS, computational studies have explored other potential enzymatic targets. A molecular docking analysis predicted that Vestitol has a high binding affinity for farnesyl diphosphate synthase (FPPS), a key enzyme in the ergosterol and cholesterol synthesis pathways. mdpi.com This suggests a potential mechanism for its observed anti-parasitic activities. mdpi.com

Furthermore, Vestitol has been observed to modulate the metabolic activity of bacterial cells within biofilms. Assays using 2,3,5-triphenyltetrazolium chloride (TTC), which measures the activity of various cellular dehydrogenases, indicated that Vestitol can alter the metabolic profile of multispecies bacterial communities. nih.gov

Table 1: Summary of In Vitro Enzymatic Modulation by this compound (Vestitol)

| Enzyme/Pathway | Model System | Observed Effect | Finding |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated murine macrophages | Inhibition | Reduced nitric oxide (NO) production by 60-83% at 0.55 µM. nih.govmdpi.commdpi.com |

| Farnesyl Diphosphate Synthase (FPPS) | In silico (Molecular Docking) | Predicted Inhibition | High binding affinity suggested a potential interaction. mdpi.com |

| Bacterial Dehydrogenases | Subgingival multispecies biofilm | Modulation | Altered metabolic activity as measured by TTC reduction assay. nih.gov |

Other Reported Biological Activities in Preclinical Models

Beyond specific enzyme inhibition, this compound (Vestitol) has demonstrated a range of biological effects in various preclinical models, primarily centered on its anti-inflammatory and antimicrobial properties.

The anti-inflammatory activity of Vestitol is its most extensively documented effect. In vivo studies using mouse models of inflammation showed that Vestitol could reduce neutrophil migration induced by agents like LPS or methylated bovine serum albumin (mBSA). acs.orgresearchgate.net It was also found to decrease leukocyte rolling and adherence within the microcirculation, which are critical steps in the inflammatory cascade. acs.orgresearchgate.net These in vivo effects are supported by in vitro findings where Vestitol reduced the chemotaxis of isolated neutrophils toward inflammatory signaling molecules. acs.org

At the cellular level, Vestitol's anti-inflammatory mechanism involves the modulation of key signaling pathways and the production of inflammatory mediators. In preclinical macrophage models, it has been shown to impede the activation of the NF-κB (nuclear factor kappa B) pathway, a central regulator of inflammation. nih.govmdpi.com This leads to a downstream reduction in the release of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govmdpi.com Concurrently, Vestitol can up-regulate the expression of genes that inhibit cytokine signaling, such as Socs3. mdpi.comresearchgate.net

Vestitol also possesses significant antimicrobial properties. Its efficacy against oral pathogens has been noted, with studies showing that a Vestitol-containing fraction can impair the formation and accumulation of Streptococcus mutans biofilms. nih.gov In a rodent model, topical application of this fraction led to a reduction in the development of dental caries. nih.gov The compound has demonstrated minimum inhibitory concentrations (MICs) against several oral bacteria, including S. mutans and Actinomyces naeslundii. nih.gov

Additionally, Vestitol has been investigated for its anti-parasitic potential. It exhibited inhibitory activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, with a reported half-maximal inhibitory concentration (IC50) of 5.2 μg/mL. nih.govmdpi.com Importantly, at concentrations effective against the parasite, Vestitol showed low cytotoxicity toward non-tumorous mammalian fibroblast and cardiomyocyte cell lines. nih.govmdpi.com

Table 2: Summary of Other Preclinical Biological Activities of this compound (Vestitol)

| Biological Activity | Model System | Key Findings |

|---|---|---|

| Anti-inflammatory | In vivo (mice) | Reduced neutrophil migration and leukocyte adhesion. acs.orgresearchgate.net |

| In vitro (macrophages) | Inhibited NF-κB pathway; decreased production of IL-1α, IL-1β, G-CSF, GM-CSF. nih.govmdpi.com | |

| In vitro (neutrophils) | Reduced chemotaxis and calcium influx. acs.org | |

| Antimicrobial | In vivo (rodent caries model) | Reduced development of dental caries. nih.gov |

| In vitro (biofilm model) | Impaired Streptococcus mutans biofilm accumulation. nih.gov | |

| Anti-parasitic | In vitro (Trypanosoma cruzi) | Exhibited anti-trypanosomal activity (IC50 = 5.2 μg/mL). nih.govmdpi.com |

| Cytotoxicity | In vitro (mammalian cells) | Low cytotoxicity observed in fibroblast and cardiomyocyte cell lines. nih.govmdpi.com |

Mechanistic Insights into Biological Actions

Molecular Target Identification and Characterization (In Vitro)

In vitro studies have identified key enzymatic proteins that interact with 4'-Methoxy-7-isoflavanol, primarily by utilizing it as a substrate in biosynthetic pathways. The most characterized interaction is with the enzyme 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) dehydratase . This enzyme catalyzes the conversion of this compound into the pterocarpan (B192222) phytoalexin, medicarpin (B1676140). nih.govrushim.ru This dehydration step is a crucial, final reaction in the biosynthesis of medicarpin in leguminous plants like alfalfa. rushim.ru

Additionally, metabolite profiling of fruit extracts from Coccinia grandis identified 7,2'-dihydroxy-4'-methoxy-isoflavanol as one of its constituents. wiley.com Subsequent in vitro assays with fractions of this extract demonstrated inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate digestion. wiley.com This suggests that α-glucosidase may be a potential molecular target for this isoflavanol, although direct kinetic studies on the purified compound are needed for confirmation.

| Molecular Target | Interaction Type | Biological System | Outcome of Interaction |

|---|---|---|---|

| 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase | Substrate | Alfalfa (Medicago sativa) | Biosynthesis of medicarpin nih.govrushim.ru |

| α-glucosidase | Potential Inhibition | In Vitro Assay | Inhibition of enzyme activity wiley.com |

Signal Transduction Pathway Modulation in Cellular Systems

The production of this compound is intricately linked to the activation of plant defense signal transduction pathways. Its synthesis is not constitutive but is induced in response to external stimuli, particularly from pathogens. cas.czplantsjournal.com The signaling cascades that lead to its formation are complex and involve a variety of endogenous molecules. nih.gov

Key signaling pathways involved include:

Pathogen-Associated Molecular Pattern (PAMP) Signaling : Elicitors like chitosan, a derivative of the fungal cell wall component chitin, can simulate a fungal attack and trigger plant defense responses. cas.cz This PAMP recognition activates downstream signaling that results in the biosynthesis of phytoalexins, including the precursors to this compound. cas.cz

Phytohormone Signaling : The biosynthesis of phytoalexins is regulated by phytohormones that mediate defense responses. nih.gov Pathways controlled by jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) are central to orchestrating the defense against different types of pathogens and are known to upregulate the production of isoflavonoid (B1168493) phytoalexins. nih.govchiro.org For instance, while methyl jasmonate showed a moderate effect on the accumulation of the related phytoalexin vestitol (B31614) in Lotus japonicus, other elicitors can trigger a much stronger response. cas.cz

The compound is therefore a downstream product of these modulated signaling pathways, acting as a component of the plant's induced chemical defense arsenal.

Regulation of Gene Expression at the Transcriptional and Translational Levels

The synthesis of this compound is controlled at the level of gene expression. The presence of biotic or abiotic stress triggers the coordinated transcriptional upregulation of genes encoding the necessary biosynthetic enzymes. cuni.czwikipedia.org

Key regulatory points include:

Phenylpropanoid Pathway Genes : The entire pathway begins with the amino acid phenylalanine, and the initial enzymes, such as phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS), are transcriptionally activated in response to elicitors. chiro.org

Isoflavonoid Branch Genes : Specific enzymes for the isoflavonoid pathway, such as isoflavone (B191592) synthase (IFS) and isoflavone O-methyltransferase (IOMT), show increased transcript levels upon infection. jst.go.jpnih.gov In alfalfa, overexpression of the IOMT gene led to a significant increase in the induction of various isoflavonoid pathway gene transcripts following infection with the fungus Phoma medicaginis. nih.gov This highlights a coordinated genetic regulation where the expression of one key gene can amplify the entire pathway's response.

Synchronous Gene Accumulation : Studies in elicitor-induced rice cells have shown a synchronous accumulation of multiple gene transcripts for enzymes within a specific biosynthetic pathway, suggesting a highly coordinated regulatory network that responds to defense signals. chiro.org A similar coordinated expression is observed in legumes for the isoflavonoid pathway genes required to produce this compound and its derivatives. jst.go.jpgenome.jp

This regulation ensures that the plant can rapidly produce defense compounds when threatened, conserving metabolic resources during periods of non-stress. wikipedia.org

Protein-Ligand Interactions and Structural Basis of Activity (In Vitro/Computational)

The primary and most clearly defined protein-ligand interaction for this compound is its role as a substrate for 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase . nih.govrushim.ru In this context, the isoflavanol acts as the ligand that binds to the active site of the enzyme. This interaction is highly specific and facilitates a dehydration reaction, which cyclizes the molecule to form the four-ring structure of medicarpin. rushim.ru This enzymatic conversion represents a critical protein-ligand event in the plant's chemical defense pathway.

Computational and structural biology studies provide powerful tools for understanding the precise nature of protein-ligand interactions, including binding affinity, orientation, and the specific non-covalent forces involved. mpg.dehilarispublisher.commdpi.com Such computational methods, including molecular docking and molecular dynamics simulations, are instrumental in drug discovery and the study of enzyme mechanisms. nih.govnih.gov However, specific computational docking or crystallographic studies detailing the binding of this compound to its target dehydratase or to other potential protein targets like α-glucosidase are not widely available in the public domain. Future research in this area could elucidate the precise structural requirements for its biological activity.

Role in Plant Defense Mechanisms Against Biotic and Abiotic Stress

This compound is a phytoalexin, a class of low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to stress. cas.czplantsjournal.comchiro.org Its role is central to the active defense mechanisms of many leguminous plants. frontiersin.orgmdpi.com

The synthesis and accumulation of this compound are classic defense responses to pathogen attack. cas.czfrontiersin.org It functions as a key intermediate in the biosynthesis of the potent antifungal pterocarpan, medicarpin. mdpi.comresearchgate.net

Induction by Fungi : In alfalfa (Medicago sativa), infection with the pathogenic fungus Phoma medicaginis leads to the accumulation of medicarpin. nih.gov This accumulation is preceded by the synthesis of its precursors, including 4'-O-methyldaidzein (formononetin) and, subsequently, this compound. nih.govmdpi.com

Induction by Elicitors : Application of elicitors like copper chloride or chitosan, which mimic pathogen-induced stress, also triggers the accumulation of these isoflavonoid phytoalexins. cas.cznih.gov In Lotus species, related isoflavan (B600510) phytoalexins like vestitol are induced upon infection or treatment with elicitors. cas.cz

The table below summarizes the induced accumulation of related phytoalexins in response to different stressors.

| Plant Species | Stressor/Elicitor | Induced Phytoalexin(s) | Reference |

|---|---|---|---|

| Alfalfa (Medicago sativa) | Phoma medicaginis (fungus) | Formononetin (B1673546), Medicarpin | nih.gov |

| Alfalfa (Medicago sativa) | Copper Chloride (Abiotic elicitor) | Formononetin, Medicarpin | nih.gov |

| Lotus japonicus | Chitosan (Elicitor) | Vestitol, Sativan | cas.cz |

| Lotus japonicus | Powdery Mildew (Fungus) | Vestitol, Sativan | cas.cz |

The synthesis of this compound is an integral output of the plant's defense signaling network. jst.go.jpfrontiersin.org This network allows the plant to recognize threats and mount a targeted chemical defense. nih.govchiro.org The isoflavonoid biosynthetic pathway, in which this compound participates, is a well-established component of the defense strategy in legumes. genome.jpfrontiersin.org

Genetic manipulation of this pathway has provided direct evidence of its importance. For example, transgenic alfalfa plants overexpressing the isoflavone 7-O-methyltransferase (IOMT) gene showed enhanced production of 4'-O-methylated phytoalexins like medicarpin upon infection. nih.gov Crucially, these plants also exhibited increased resistance to the pathogen Phoma medicaginis, directly linking the enhanced flux through this biosynthetic pathway to improved disease resistance. nih.gov This demonstrates that this compound is not just a metabolic intermediate but a component of a functionally critical defense response pathway.

Advanced Research Methodologies and Techniques in 4 Methoxy 7 Isoflavanol Studies

Metabolomics and Flux Analysis for Biosynthetic Pathway Elucidation

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, while metabolic flux analysis quantifies the rate of metabolic reactions. uni-bayreuth.demdpi.com Together, these powerful tools are instrumental in deciphering the complex biosynthetic pathways leading to isoflavonoids, including 4'-Methoxy-7-isoflavanol.

Researchers can compare the metabolite profiles of different plant tissues or plants under various conditions to identify key intermediates and enzymatic steps. uni-bayreuth.de For instance, untargeted metabolomics can reveal a wide array of phenolic compounds, and by analyzing mutants deficient in specific enzymes, scientists can pinpoint the function of those enzymes in the pathway. uni-bayreuth.de

Isotope labeling is a core technique in flux analysis where a stable isotope-labeled precursor (like ¹³C-glucose) is supplied to the plant or cell culture. northwestern.edu By tracking the incorporation of the isotope into downstream metabolites over time, researchers can map the flow of carbon through the pathway and determine the activity of different routes. northwestern.edunih.gov This dynamic approach helps identify rate-limiting steps and regulatory control points in the synthesis of compounds like this compound. A simplified model for Pichia pastoris has been used to estimate metabolic flux distribution, demonstrating the applicability of such models. mdpi.com

Table 1: Applications of Metabolomics and Flux Analysis in Isoflavonoid (B1168493) Research

| Technique | Description | Application in this compound Studies |

|---|---|---|

| Untargeted Metabolomics | Comprehensive analysis to identify as many metabolites as possible in a sample. Often uses mass spectrometry (MS) or nuclear magnetic resonance (NMR). uni-bayreuth.de | Discovery of novel intermediates and derivatives in the isoflavonoid pathway; comparing metabolic profiles between different plant varieties or conditions. |

| Targeted Metabolomics | Quantitative analysis of a specific, predefined group of metabolites. metabolomicscentre.ca | Precisely measuring the concentration of this compound and its known precursors (e.g., formononetin (B1673546), liquiritigenin) to assess the impact of genetic or environmental changes. |

| Isotopic Labeling | Introducing isotopically labeled precursors (e.g., ¹³C, ¹⁵N) into a biological system to trace their metabolic fate. northwestern.edu | Tracing the carbon skeleton from primary metabolites like phenylalanine to the final isoflavanol structure, confirming biosynthetic connections. |

| Metabolic Flux Analysis (MFA) | A computational method that uses metabolite balancing and isotope labeling data to calculate intracellular reaction rates (fluxes). mdpi.com | Quantifying the flow of metabolites through the phenylpropanoid and isoflavonoid pathways to identify bottlenecks and key regulatory enzymes for the production of this compound. |

Genetic Engineering and Molecular Breeding for Manipulating Plant Isoflavonoid Metabolism

Genetic engineering and molecular breeding offer powerful strategies to manipulate and enhance the production of desired isoflavonoids in plants. nih.govfrontiersin.org These approaches leverage the growing knowledge of the genes encoding the enzymes of the isoflavonoid biosynthetic pathway. nih.govfrontiersin.org

Genetic engineering involves the direct modification of a plant's genome. nih.gov Scientists can overexpress genes for key enzymes, such as isoflavone (B191592) synthase (IFS) or O-methyltransferases (IOMTs), to increase the metabolic flux towards specific products. frontiersin.orgfrontiersin.org For example, overexpressing an IOMT could enhance the production of methylated isoflavones, which are precursors to compounds like this compound. frontiersin.org This technology also allows for the introduction of isoflavonoid pathways into non-leguminous plants, potentially creating new dietary sources of these compounds. frontiersin.orgfrontiersin.org

Molecular breeding, on the other hand, uses genetic markers to accelerate traditional breeding processes. mdpi.com Techniques like Quantitative Trait Locus (QTL) mapping and Genome-Wide Association Studies (GWAS) allow breeders to identify the genetic regions associated with high isoflavonoid content. frontiersin.org By selecting for these markers, new plant varieties with enhanced levels of this compound can be developed more efficiently without direct genetic modification. mdpi.com

Table 2: Key Enzyme Classes Targeted in Isoflavonoid Metabolic Engineering

| Enzyme Class | Function in Isoflavonoid Biosynthesis | Potential Engineering Goal for this compound |

|---|---|---|

| Chalcone (B49325) Synthase (CHS) | Catalyzes the initial step in flavonoid and isoflavonoid biosynthesis. encyclopedia.pub | Increase overall flux into the phenylpropanoid pathway. |

| Isoflavone Synthase (IFS) | The key enzyme that commits intermediates to the isoflavonoid branch. frontiersin.orgfrontiersin.org | Enhance the production of the core isoflavone skeleton. |

| O-Methyltransferase (OMT) | Adds a methyl group to a hydroxyl group on the isoflavone ring, such as at the 4' position. frontiersin.org | Directly increase the synthesis of the 4'-methoxy precursor to this compound. |

| Isoflavone Reductase (IFR) | Reduces the double bond in the C-ring of isoflavones, a key step towards isoflavans and isoflavanols. frontiersin.org | Catalyze the conversion of a 4'-methoxy isoflavone towards this compound. |

Structural Biology Approaches for Enzyme-Substrate and Protein-Ligand Interactions

Structural biology provides atomic-level insights into how biosynthetic enzymes function and how compounds like this compound interact with protein targets. nih.govnih.gov Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to determine the three-dimensional structures of proteins. nih.govnih.gov

By solving the structure of an enzyme from the isoflavonoid pathway, researchers can visualize the active site where the chemical reaction occurs. nih.gov The structure of 2-hydroxyisoflavanone (B8725905) synthase (2-HIS), for example, reveals a unique conformation that facilitates the key aryl-ring migration step in isoflavone synthesis. nih.gov Co-crystallizing an enzyme with its substrate or a substrate analog allows for the precise mapping of enzyme-substrate interactions, identifying the key amino acid residues responsible for binding and catalysis. nih.govresearchgate.net This knowledge is crucial for understanding the specificity of enzymes that produce the precursors to this compound.

Furthermore, these techniques are vital for understanding protein-ligand interactions, which are the basis of a compound's biological activity. osu.edumdpi.com Determining the structure of this compound bound to a target protein (e.g., a receptor or enzyme) can explain its mechanism of action and guide the design of new molecules with improved properties.

Table 3: Structural Biology Techniques and Their Contributions

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of proteins and protein-ligand complexes. nih.govnih.gov | Reveals the active site architecture of biosynthetic enzymes (e.g., IFR, OMT) and the binding mode of this compound to its biological targets. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on protein dynamics and interactions in solution. Can identify binding sites and conformational changes upon ligand binding. nih.gov | Characterizes the dynamic nature of enzyme-substrate interactions and the flexibility of this compound when bound to a protein. |

| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes and membrane proteins that are difficult to crystallize. | Determining the structure of large enzymatic complexes (metabolons) involved in isoflavonoid biosynthesis. encyclopedia.pub |

| Native Mass Spectrometry (nMS) | Information on protein complex stoichiometry, conformation, and ligand binding. osu.edu | Quantifying the binding affinity and thermodynamics of the interaction between this compound and its target proteins. |

Computational Chemistry, Molecular Dynamics, and Docking Simulations for Activity Prediction

Computational chemistry offers a powerful suite of tools to predict and analyze the behavior of molecules like this compound at an atomic level. kallipos.gropenaccessjournals.comanu.edu.au These in silico methods complement experimental work by providing predictive insights, guiding experimental design, and rationalizing observed results.

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand (e.g., this compound) to a target protein of known structure. nih.govpensoft.netmdpi.com The process generates a binding score, which estimates the binding affinity, and visualizes the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the protein's active site. fip.org This is invaluable for screening large libraries of compounds against a biological target and for predicting the potential activity of this compound.

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions. plos.org Starting from a docked protein-ligand complex, an MD simulation calculates the movements of atoms over time, revealing the stability of the complex and any conformational changes that occur upon binding. nih.govscielo.sa.cr These simulations help validate docking results and provide a more realistic understanding of the binding event. nih.gov

Table 4: Computational Methods in this compound Research

| Method | Objective | Example Application |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a small molecule to a protein's binding site. mdpi.com | Docking this compound into the active site of various enzymes (e.g., cyclooxygenases, kinases) to predict its potential anti-inflammatory or anticancer activities. fip.org |

| Molecular Dynamics (MD) Simulation | Simulates the physical motions of atoms and molecules over time to assess the stability and dynamics of a system. plos.orgnih.gov | Analyzing the stability of the this compound-protein complex to confirm a stable binding mode predicted by docking. |

| Quantum Mechanics (QM) Calculations | Uses quantum physics to calculate the electronic structure and properties of molecules with high accuracy. openaccessjournals.com | Modeling the reaction mechanism within a biosynthetic enzyme's active site to understand how precursors are converted to this compound. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creating a model based on this compound to search for other molecules with similar features and potentially similar biological activity. |

Compound Index

Future Directions and Research Gaps

Further Elucidation of Undefined Biosynthetic and Catabolic Steps

The metabolic journey of 4'-Methoxy-7-isoflavanol is not yet fully mapped. In the context of plant biochemistry, it is understood to be an intermediate in the biosynthesis of certain phytoalexins, which are antimicrobial compounds produced by plants under stress. researchgate.netmdpi.com Specifically, it is a precursor in the formation of the pterocarpan (B192222) medicarpin (B1676140) in alfalfa (Medicago sativa). nih.govresearchgate.net The conversion involves two key enzymes: vestitone (B1219705) reductase, which reduces vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI), and DMI dehydratase, which then converts DMI to medicarpin. nih.govresearchgate.net However, the precise enzymatic steps leading to the formation of the 4'-methoxy group on the isoflavanol scaffold are not entirely defined and represent a significant area for future investigation. researchgate.net Some biosynthetic pathways in legumes show dashed arrows, indicating hypothetical steps that require confirmation through the identification and characterization of the catalyzing enzymes. researchgate.net

On the catabolic end, the breakdown of isoflavonoids is complex and can be influenced by gut microbiota in mammals. nih.gov For instance, the well-studied isoflavone (B191592) daidzein (B1669772) is metabolized by certain gut bacteria into equol (B1671563), a compound with greater biological activity. nih.govhmdb.ca While this compound is structurally related to these compounds, the specific microbial enzymes and metabolic pathways responsible for its degradation are not well understood. nih.gov Future research will need to focus on identifying the specific enzymes and microorganisms involved in both the synthesis and breakdown of this isoflavanol to gain a complete picture of its metabolic fate.

Discovery and Characterization of Novel Biological Activities in Diverse Preclinical Models

Initial studies have hinted at the potential biological activities of isoflavonoids, a class to which this compound belongs. nih.gov Isoflavonoids, in general, are recognized as phytoestrogens, compounds derived from plants that can mimic or modulate the effects of estrogen in the body by interacting with estrogen receptors. nih.gov Research on related isoflavonoids like genistein (B1671435) and daidzein has suggested potential roles in managing conditions such as diabetes and reducing the risk of cardiovascular disease. nih.gov

However, specific research into the biological activities of this compound is still in its early stages. While it has been identified as a metabolite, its own distinct pharmacological profile remains largely unexplored. hmdb.canih.gov Future preclinical studies are necessary to investigate a wide range of potential effects. For example, its potential as an α-glucosidase inhibitor, a mechanism relevant to diabetes management, has been suggested by studies on plant extracts containing related compounds. wiley.com Comprehensive screening in various preclinical models, including cell-based assays and animal studies, is required to uncover and validate any therapeutic potential. This includes exploring its effects on different physiological systems and disease models to determine its unique bioactivities.

Development of More Efficient and Scalable Synthetic Routes

Future research in synthetic organic chemistry should focus on creating more streamlined and cost-effective synthetic pathways. This could involve the development of novel catalytic methods or the optimization of existing reactions to improve yields and reduce the number of steps. uni-konstanz.dethieme.de For example, exploring homogeneous hydrogenation techniques or new condensation strategies could lead to more efficient production. acs.orguni-konstanz.de A scalable synthesis would not only facilitate in-depth biological evaluation but also make the compound more accessible for the development of its derivatives. thieme.de

Comprehensive Analysis of the Biological Potentials of Structurally Related Derivatives and Analogues

The core structure of this compound provides a template for the creation of a diverse library of derivatives and analogues. By systematically modifying the structure, it may be possible to enhance specific biological activities or to develop compounds with entirely new pharmacological profiles. uliege.be The study of structure-activity relationships is a cornerstone of medicinal chemistry and can provide valuable insights into how the compound interacts with biological targets. uliege.be

Future research should involve the synthesis of a range of analogues with variations in the substitution pattern on the aromatic rings. acs.org For instance, altering the position or nature of the methoxy (B1213986) and hydroxyl groups could significantly impact biological activity. acs.orguliege.be These new compounds would then need to be subjected to comprehensive biological screening to assess their potential. This approach has been successful in identifying promising drug candidates from other classes of natural products and holds significant promise for unlocking the full therapeutic potential of the isoflavanol scaffold. uliege.be

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.